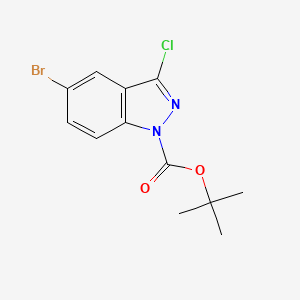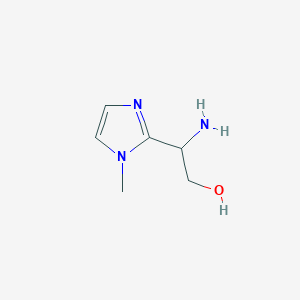![molecular formula C11H19BrO B13080697 2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13080697.png)
2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[221]heptane is a bicyclic compound with a unique structure that includes a bromomethyl group and a methoxy group attached to a bicyclo[221]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include hydrocarbons.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the methoxy group can be converted to a carbonyl group through the loss of electrons .
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)bicyclo[2.2.1]heptane: Lacks the methoxy group, making it less versatile in certain reactions.
2-Methoxy-3,3-dimethylbicyclo[2.2.1]heptane: Lacks the bromomethyl group, limiting its use in substitution reactions.
2-(Bromomethyl)-2-[2-(2-methoxyethoxy)ethoxy]-3,3-dimethylbicyclo[2.2.1]heptane: Contains additional ethoxy groups, making it more complex and potentially more reactive
Uniqueness
The presence of both a bromomethyl group and a methoxy group in 2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane makes it a versatile compound for various chemical transformations. This dual functionality allows it to participate in a wide range of reactions, making it valuable in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C11H19BrO |
|---|---|
Peso molecular |
247.17 g/mol |
Nombre IUPAC |
2-(bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19BrO/c1-10(2)8-4-5-9(6-8)11(10,7-12)13-3/h8-9H,4-7H2,1-3H3 |
Clave InChI |
OEEBFTXFPMGIRA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C2)C1(CBr)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol](/img/structure/B13080619.png)




![3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080653.png)








